2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime

描述

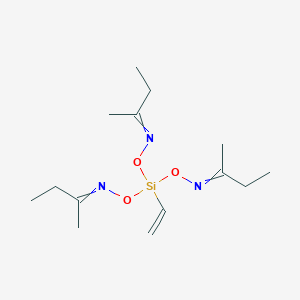

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime is a chemical compound with the molecular formula C14H27N3O3Si and a molecular weight of 313.47 g/mol. It is also known by its IUPAC name, N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine . This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

The synthesis of 2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime involves multiple steps and specific reaction conditions. Here is a general outline of the synthetic route:

Reactants: The synthesis begins with the use of various silane compounds such as trimethoxysilane, triethoxysilane, and vinyltrimethoxysilane.

Reaction Steps:

Conditions: The reactions typically require specific temperatures, solvents, and catalysts to proceed efficiently.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler silane derivatives.

Substitution: It can undergo substitution reactions where the ethenyl group is replaced by other functional groups.

Hydrolysis: In the presence of water, it hydrolyzes rapidly to form methylethylketoxime and vinylsilanetriol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H27N3O3Si

- Molecular Weight : 313.47 g/mol

- Chemical Structure : The compound features an ethenyl group attached to a silane structure, which influences its reactivity and biological interactions.

Chemistry

- Reagent in Organic Synthesis : It serves as a precursor for the preparation of other silane compounds.

- Chemical Reactions :

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can convert it into simpler silane derivatives.

- Substitution : The ethenyl group can be replaced by other functional groups.

- Hydrolysis : Hydrolyzes rapidly in the presence of water to form methylethylketoxime and vinylsilanetriol.

Biology

- Biological Activity : Its derivatives are studied for potential biological activities and interactions with biomolecules. Research indicates that certain derivatives exhibit antimicrobial properties and may interact with biomolecules.

- Mechanism of Action :

- May act as an inhibitor or activator of specific enzymes affecting metabolic pathways.

- Modulates signaling pathways crucial for cellular responses.

- Alters gene expression involved in critical biological processes.

Medicine

- Drug Delivery Systems : Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices. The unique properties of the compound allow it to be utilized in formulations that require controlled release and targeted action.

Industry

- Advanced Materials Production : Used in the manufacturing of coatings, adhesives, and sealants due to its unique chemical properties. Its ability to form stable bonds makes it valuable in creating durable materials .

Case Studies

-

Application in Coatings :

- A study demonstrated the effectiveness of 2-butanone oxime derivatives in enhancing the durability and adhesion properties of industrial coatings. The incorporation of this compound resulted in improved resistance to environmental factors such as moisture and UV radiation.

-

Biological Interaction Studies :

- Research focusing on the interaction of this compound with various enzymes revealed that it could modulate enzyme activity, suggesting potential applications in therapeutic interventions where enzyme regulation is critical.

-

Drug Delivery Systems :

- Investigations into the use of this compound in drug formulations indicated its capability to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for future pharmaceutical applications.

作用机制

The mechanism of action of 2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime involves its interaction with various molecular targets . Upon hydrolysis, it releases methylethylketoxime and vinylsilanetriol, which can further react with other compounds. The vinylsilanetriol can condense to form silanols or disilanols, which are involved in various chemical pathways. These interactions are crucial for its applications in material science and organic synthesis.

相似化合物的比较

2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime can be compared with other similar compounds such as :

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime: This compound has a methyl group instead of an ethenyl group, leading to different reactivity and applications.

Trimethoxysilane derivatives: These compounds have similar silane structures but differ in their functional groups, affecting their chemical behavior and uses.

The uniqueness of 2-Butanone, O,O’,O’'-(ethenylsilylidyne)trioxime lies in its ethenyl group, which provides specific reactivity and makes it suitable for specialized applications in research and industry.

生物活性

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime (CAS No. 2224-33-1) is a chemical compound with the molecular formula C14H27N3O3Si and a molecular weight of 313.47 g/mol. This compound is recognized for its potential biological activities, particularly in relation to its derivatives, which have been studied for various applications in biology and medicine.

Chemical Structure

The compound features an ethenyl group attached to a silane structure, which influences its reactivity and biological interactions. Its unique composition allows it to undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.

Synthesis

The synthesis of this compound involves several steps:

- Reactants : Utilizes silane compounds like trimethoxysilane and vinyltrimethoxysilane.

- Reaction Conditions : Specific temperatures, solvents, and catalysts are required for optimal yield.

- Industrial Methods : Large-scale production methods are optimized for higher yields and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can influence:

- Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

- Cell Signaling : It modulates signaling pathways that are crucial for cellular responses.

- Gene Expression : Alters the expression of genes involved in critical biological processes.

Antimicrobial Activity

Research has indicated potential antimicrobial properties of derivatives of this compound. In laboratory studies, these derivatives showed effectiveness against various bacterial strains, suggesting their use in developing new antimicrobial agents.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies demonstrated that at lower concentrations, it exhibited beneficial effects on cell viability and metabolic activity. However, higher concentrations were associated with cytotoxicity and adverse cellular effects.

Pharmacological Applications

Ongoing research is exploring the potential use of this compound in drug delivery systems. Its ability to interact with biomolecules positions it as a candidate for enhancing drug efficacy and targeting specific tissues.

Biochemical Analysis

| Property | Description |

|---|---|

| Molecular Weight | 313.47 g/mol |

| Biological Activity | Antimicrobial properties; enzyme modulation; gene expression alteration |

| Toxicity | Beneficial at low doses; cytotoxic at high doses |

| Applications | Drug delivery systems; antimicrobial agents; biochemical research |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime, and how do they influence experimental handling?

- Molecular formula : C₁₃H₂₇N₃O₃Si, with a molecular weight of 301.46 g/mol. The compound is typically a colorless to pale yellow liquid with a density of ~0.982 g/cm³ at 25°C. Its low viscosity and stability under recommended storage conditions (dry, cool, and dark environments) make it suitable for use in crosslinking reactions .

- Handling precautions : Use NIOSH/CEN-certified PPE, including P95 respirators for dust/aerosols and nitrile gloves. Ensure local exhaust ventilation to minimize inhalation risks .

Q. How is this compound synthesized, and what are the critical parameters for purity optimization?

- Synthesis involves silylation of 2-butanone oxime with ethenylsilyl reagents. Key parameters include:

- Temperature control : Reactions are typically conducted at 40–60°C to avoid premature crosslinking.

- Solvent selection : Anhydrous toluene or hexane is preferred to prevent hydrolysis of the silyl group .

Q. What are the primary applications of this compound in polymer chemistry?

- It serves as a crosslinking agent in room-temperature vulcanizing (RTV) silicones and neutral-cure glass adhesives. The ethenylsilyl group reacts with silanol-terminated polymers, releasing 2-butanone oxime as a leaving group during curing .

Advanced Research Questions

Q. How can researchers resolve contradictions in byproduct identification during crosslinking reactions?

- Analytical challenges : Evidence shows discrepancies between expected 2-pentanone oxime and detected 2-hexanone oxime .

- Methodological solutions :

- Use high-resolution mass spectrometry (HRMS) or NMR to confirm byproduct structures.

- Validate analytical protocols with reference standards to rule out misidentification .

Q. What are the aquatic toxicity profiles, and how should ecotoxicological risks be assessed?

- Data gaps : Limited ecotoxicity data exist for the ethenyl variant. However, the methyl analog (CAS 22984-54-9) shows moderate toxicity to Daphnia magna (EC₅₀ = 120 mg/L, 48h) .

- Risk assessment :

- Conduct tiered testing per OECD guidelines (e.g., Test No. 202 for acute Daphnia toxicity).

- Model predicted no-effect concentrations (PNECs) using quantitative structure-activity relationships (QSAR) .

Q. How do regulatory frameworks (e.g., EPA SNURs) impact laboratory-scale research?

- Compliance requirements : Under 40 CFR §721.11168, researchers must document significant new uses (e.g., scale-up beyond 100 kg/year) and submit premanufacture notices (PMNs) .

- Exemptions : Quantities used for fully cured products (e.g., crosslinked silicones) are exempt from reporting .

Q. What experimental designs mitigate method biases in crosslinking kinetics studies?

- Common biases : Self-reporting errors in reaction time/temperature and instrument calibration drift .

- Mitigation strategies :

- Use automated reactors with real-time FTIR monitoring for kinetic data.

- Apply statistical controls (e.g., randomization of batch samples) and replicate experiments across independent labs .

Q. Contradictions and Data Gaps

属性

IUPAC Name |

N-[bis[(butan-2-ylideneamino)oxy]-ethenylsilyl]oxybutan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3Si/c1-8-12(5)15-18-21(11-4,19-16-13(6)9-2)20-17-14(7)10-3/h11H,4,8-10H2,1-3,5-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWYJCSIHQKADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C=C)(ON=C(C)CC)ON=C(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062278 | |

| Record name | 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2224-33-1 | |

| Record name | Vinyltris(methylethylketoxime)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 2,2',2''-[O,O',O''-(ethenylsilylidyne)trioxime] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-2-one O,O',O''-(vinylsilylidyne)trioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。